molecular formula C15H29ClO2 B14455955 Dodecyl 3-chloropropanoate CAS No. 74316-16-8

Dodecyl 3-chloropropanoate

Cat. No.: B14455955
CAS No.: 74316-16-8
M. Wt: 276.84 g/mol
InChI Key: NCUROSDPAOGNHW-UHFFFAOYSA-N
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Description

Dodecyl 3-chloropropanoate, also known as 3-chloropropionic acid dodecyl ester, is an organic compound with the molecular formula C15H29ClO2. It is a derivative of 3-chloropropanoic acid and is characterized by the presence of a dodecyl group attached to the ester functional group. This compound is used in various industrial and research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecyl 3-chloropropanoate can be synthesized through the esterification of 3-chloropropanoic acid with dodecanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Dodecyl 3-chloropropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dodecyl 3-chloropropanoate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Employed in studies involving ester hydrolysis and enzyme activity.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.

    Industry: Utilized in the production of surfactants and other specialty chemicals.

Mechanism of Action

The mechanism of action of dodecyl 3-chloropropanoate involves its ability to undergo hydrolysis, releasing 3-chloropropanoic acid and dodecanol. The ester bond in the compound is susceptible to cleavage by acid or base catalysts, leading to the formation of the corresponding acid and alcohol. This hydrolysis reaction is essential for its applications in drug delivery and other fields where controlled release of active compounds is desired .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a dodecyl group and a chlorine atom, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo specific substitution and hydrolysis reactions makes it valuable in various research and industrial applications .

Properties

CAS No.

74316-16-8

Molecular Formula

C15H29ClO2

Molecular Weight

276.84 g/mol

IUPAC Name

dodecyl 3-chloropropanoate

InChI

InChI=1S/C15H29ClO2/c1-2-3-4-5-6-7-8-9-10-11-14-18-15(17)12-13-16/h2-14H2,1H3

InChI Key

NCUROSDPAOGNHW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)CCCl

Origin of Product

United States

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